[3-fluoro-4-(2-fluorophenyl)phenyl]methanamine
CAS No.: 1214336-12-5
Cat. No.: VC2922051
Molecular Formula: C13H11F2N
Molecular Weight: 219.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214336-12-5 |
|---|---|
| Molecular Formula | C13H11F2N |
| Molecular Weight | 219.23 g/mol |
| IUPAC Name | [3-fluoro-4-(2-fluorophenyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C13H11F2N/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-7H,8,16H2 |
| Standard InChI Key | PQQZZRUHMPCIOP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)CN)F)F |
Introduction
[3-Fluoro-4-(2-fluorophenyl)phenyl]methanamine is an organic compound that belongs to the class of fluorinated aromatic amines. It is characterized by the presence of two fluorine atoms attached to a benzene ring, which is further substituted with a methanamine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities.
Synthesis and Preparation
The synthesis of [3-fluoro-4-(2-fluorophenyl)phenyl]methanamine typically involves multi-step reactions starting from fluorinated benzene derivatives. The process may include reactions such as nucleophilic substitution, reduction, and amination to introduce the methanamine group.
Biological Activity and Potential Applications
While specific biological activities of [3-fluoro-4-(2-fluorophenyl)phenyl]methanamine are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. Fluorinated aromatic compounds often exhibit enhanced bioavailability and interactions with enzymes or receptors, which can lead to various pharmacological effects.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential for interaction with biological targets due to fluorine substituents. |
| Pharmacology | May exhibit bioactivity relevant to drug development. |
Research Findings and Future Directions
Research on fluorinated aromatic compounds like [3-fluoro-4-(2-fluorophenyl)phenyl]methanamine is ongoing, with a focus on understanding their biological interactions and potential therapeutic applications. Future studies should aim to elucidate the specific mechanisms of action and explore structural modifications to enhance bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume